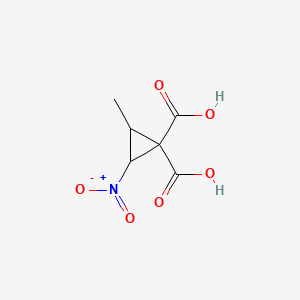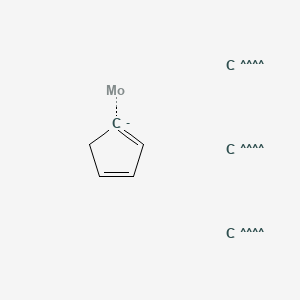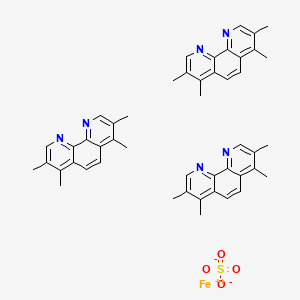![molecular formula C17H22O5 B577162 [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate CAS No. 14051-18-4](/img/structure/B577162.png)
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is a sesquiterpene lactone, a type of naturally occurring compound known for its diverse biological activities. It is primarily isolated from plants of the genus Zaluzania, which are native to Mexico. Sesquiterpene lactones like this compound are known for their anti-inflammatory, antimicrobial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves several steps, starting from the extraction of the compound from plant sources. The process typically includes the isolation of the compound using chromatographic techniques followed by purification. Specific synthetic routes for this compound have not been extensively documented, but similar compounds like Zaluzanin C and D have been synthesized using methods such as Michael addition and Heck arylation .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of the plant source and the efficiency of the extraction and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the double bonds in the lactone ring, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
[(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[73101,5
Chemistry: It serves as a model compound for studying the reactivity of sesquiterpene lactones.
Biology: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate has shown promise in modulating biological pathways, making it a candidate for further research in cellular biology.
Medicine: Its anti-inflammatory and anticancer properties make it a potential therapeutic agent.
Industry: this compound and related compounds could be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Comparaison Avec Des Composés Similaires
- Zaluzanin A
- Zaluzanin C
- Zaluzanin D
- Ivalin
- Ivalin acetate
Comparison: [(1R,2S,3S,5S,6R,8R,9S,13R)-13-hydroxy-2,6-dimethyl-10-methylidene-11-oxo-12-oxatetracyclo[7.3.1.01,5.06,8]tridecan-3-yl] acetate is unique among its analogs due to its specific structural features and biological activities. While Zaluzanin A, C, and D share similar sesquiterpene lactone structures, they differ in the arrangement of functional groups and the presence of additional substituents.
Propriétés
Numéro CAS |
14051-18-4 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.358 |
InChI |
InChI=1S/C17H22O5/c1-7-13-10-6-16(10,4)12-5-11(21-9(3)18)8(2)17(12,14(13)19)22-15(7)20/h8,10-14,19H,1,5-6H2,2-4H3/t8-,10+,11-,12-,13+,14+,16+,17-/m0/s1 |
Clé InChI |
HDQYPXUEQWOUGK-CZLNSIKDSA-N |
SMILES |
CC1C(CC2C13C(C(C4C2(C4)C)C(=C)C(=O)O3)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)










